molecular formula C6H9NO B14304409 Oxazole, dihydro(1-methylethenyl)- CAS No. 125062-15-9

Oxazole, dihydro(1-methylethenyl)-

Cat. No.: B14304409
CAS No.: 125062-15-9
M. Wt: 111.14 g/mol
InChI Key: VEWHXOVRFRYMDZ-UHFFFAOYSA-N
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Description

Oxazole, dihydro(1-methylethenyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of a broader class of oxazoles, which are known for their aromatic properties and significant biological activities. Oxazoles are less aromatic compared to thiazoles but still play a crucial role in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles, including Oxazole, dihydro(1-methylethenyl)-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed for the synthesis of oxazoles .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles often involves the use of flow chemistry techniques. For instance, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported . This method offers advantages such as improved safety profiles and the ability to produce pure products without additional purification steps.

Comparison with Similar Compounds

Similar Compounds

Oxazole, dihydro(1-methylethenyl)- can be compared with other similar compounds such as:

Uniqueness

The uniqueness of oxazole, dihydro(1-methylethenyl)- lies in its specific substitution pattern and the resulting biological activities. Compared to isoxazoles and oxadiazoles, oxazoles exhibit different reactivity and selectivity in chemical reactions. Additionally, the presence of the dihydro(1-methylethenyl) group can impart unique properties and enhance the compound’s biological activity .

Properties

CAS No.

125062-15-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydro-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-4,6-7H,1H2,2H3

InChI Key

VEWHXOVRFRYMDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1NC=CO1

Origin of Product

United States

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